2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the 4-fluorophenyl group, and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Common reagents used in these steps include organometallic reagents, halogenating agents, and amide coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and amide coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced stability and biological activity, making them valuable in medicinal chemistry.
Uniqueness
2-cyclopentyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-7-5-15(6-8-16)17-9-10-19(23-22-17)25-12-11-21-18(24)13-14-3-1-2-4-14/h5-10,14H,1-4,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDCCJXTLPAGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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